molecular formula C14H17N5O2 B2635112 6-[(E)-but-2-enyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 904373-20-2

6-[(E)-but-2-enyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2635112
CAS No.: 904373-20-2
M. Wt: 287.323
InChI Key: IAKGARPKYVVTST-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(E)-but-2-enyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine core fused with an imidazole ring and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(E)-but-2-enyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common method involves the condensation of a purine derivative with an imidazole precursor under specific reaction conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product. For example, the reaction of tetraynes with imidazole derivatives and oxygen can produce multifunctionalized tricyclic isoindole-1,3-diones in good to excellent yields without the need for metals, catalysts, or bases .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Techniques such as continuous flow synthesis and automated reaction systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[(E)-but-2-enyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially leading to different biological activities.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted purine-imidazole derivatives.

Scientific Research Applications

6-[(E)-but-2-enyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(E)-but-2-enyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives and imidazole-containing molecules, such as:

    Adenine: A purine base found in DNA and RNA.

    Caffeine: A stimulant that contains a purine core.

    Theobromine: A compound similar to caffeine with a purine structure.

Uniqueness

What sets 6-[(E)-but-2-enyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione apart is its unique combination of a purine core with an imidazole ring and specific substituents. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-[(E)-but-2-enyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-5-6-7-18-9(2)8-19-10-11(15-13(18)19)16(3)14(21)17(4)12(10)20/h5-6,8H,7H2,1-4H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKGARPKYVVTST-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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